2-(Biphenyl-4-YL)acetyl chloride

Description

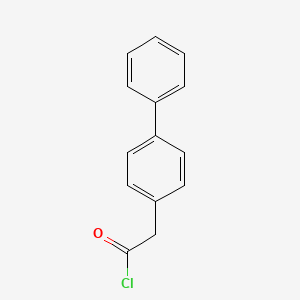

2-(Biphenyl-4-YL)acetyl chloride: is an organic compound with the molecular formula C14H11ClO . It is a derivative of biphenyl, where an acetyl chloride group is attached to the fourth position of one of the phenyl rings. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

2-(4-phenylphenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTMLSYLXGLSDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

-

Friedel-Crafts Acylation: One common method for preparing 2-(Biphenyl-4-YL)acetyl chloride involves the Friedel-Crafts acylation of biphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out in an inert solvent like dichloromethane (DCM) at low temperatures to control the reaction rate and yield.

-

Oxalyl Chloride Method: Another method involves the reaction of biphenyl with oxalyl chloride (ClCO)2 in the presence of a catalyst like aluminum chloride (AlCl3) and a solvent such as dichloromethane (DCM). This method can produce high yields of the desired product.

Industrial Production Methods:

Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

-

Substitution Reactions: 2-(Biphenyl-4-YL)acetyl chloride can undergo nucleophilic substitution reactions, where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols. These reactions are typically carried out in the presence of a base like triethylamine (TEA) or pyridine to neutralize the hydrochloric acid formed during the reaction.

-

Reduction Reactions: The compound can be reduced to 2-(Biphenyl-4-YL)ethanol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

-

Oxidation Reactions: Oxidation of this compound can yield 2-(Biphenyl-4-YL)acetic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

Nucleophilic Substitution: Triethylamine (TEA), pyridine, various nucleophiles (amines, alcohols, thiols).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products Formed:

Nucleophilic Substitution: Corresponding amides, esters, or thioesters.

Reduction: 2-(Biphenyl-4-YL)ethanol.

Oxidation: 2-(Biphenyl-4-YL)acetic acid.

Scientific Research Applications

Chemistry:

2-(Biphenyl-4-YL)acetyl chloride is used as a building block in organic synthesis, particularly in the preparation of complex molecules. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals.

Biology and Medicine:

In medicinal chemistry, this compound is used to synthesize biologically active compounds, including potential drug candidates. It is involved in the preparation of anti-inflammatory agents, antimicrobial agents, and other therapeutic compounds.

Industry:

The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties. It is also used in the synthesis of intermediates for dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(Biphenyl-4-YL)acetyl chloride primarily involves its reactivity as an acylating agent. The acetyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce the biphenyl-4-ylacetyl moiety into target molecules.

Molecular Targets and Pathways:

The compound’s reactivity with nucleophiles makes it a versatile intermediate in the synthesis of molecules that can interact with biological targets such as enzymes, receptors, and other proteins. The specific pathways and targets depend on the final structure of the synthesized compounds.

Comparison with Similar Compounds

Biphenyl-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an acetyl chloride group.

4-Biphenylmethanol: Similar structure but with a hydroxymethyl group instead of an acetyl chloride group.

4-Biphenylacetic acid: Similar structure but with an acetic acid group instead of an acetyl chloride group.

Uniqueness:

2-(Biphenyl-4-YL)acetyl chloride is unique due to its acetyl chloride functional group, which imparts high reactivity towards nucleophiles. This makes it a valuable intermediate in organic synthesis, allowing for the introduction of the biphenyl-4-ylacetyl moiety into a wide range of target molecules. Its versatility and reactivity distinguish it from other similar compounds.

Biological Activity

2-(Biphenyl-4-YL)acetyl chloride, with the chemical formula C₁₄H₁₁ClO, is an organic compound notable for its biological activity, particularly against certain bacterial strains. This article delves into the compound's synthesis, biological properties, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The molecular structure of this compound consists of a biphenyl group with an acetyl chloride functional group attached at the para position. The compound's reactivity is largely attributed to the acetyl chloride moiety, which can engage in nucleophilic reactions.

Synthesis Methods:

- Acylation of Biphenyl: A common method involves the acylation of biphenyl using acetyl chloride in the presence of a Lewis acid catalyst.

- Hydrolysis Reactions: In aqueous environments, this compound can hydrolyze to form 2-(Biphenyl-4-YL)acetic acid, impacting its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits strong antibacterial activity. Its effectiveness has been documented against various bacterial strains, making it a potential candidate for developing new antimicrobial agents.

Mechanisms of Action:

Data Table: Biological Activity Overview

| Activity Type | Target Organism | Effectiveness | Reference |

|---|---|---|---|

| Antibacterial | E. coli | Strong | |

| Antibacterial | Staphylococcus aureus | Moderate | |

| Antifungal | Candida albicans | Limited |

Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against E. coli and Staphylococcus aureus. The results demonstrated significant inhibition zones in agar diffusion assays, suggesting its potential as an antibacterial agent.

Study 2: Structural Activity Relationship (SAR)

A study focusing on the SAR of related compounds revealed that modifications to the biphenyl structure can enhance or diminish biological activity. For instance, substituents on the phenyl rings were found to affect the compound's interaction with bacterial enzymes .

Applications and Future Research

The biological activity of this compound suggests several applications:

- Pharmaceutical Development: Its antibacterial properties could lead to the development of new antibiotics.

- Chemical Synthesis: The compound serves as a versatile intermediate in organic synthesis for various pharmaceuticals and agrochemicals.

Future research should focus on:

- Detailed mechanisms of action against specific bacterial targets.

- Clinical trials to evaluate efficacy and safety profiles.

- Exploration of derivatives that might enhance bioactivity and reduce toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.